5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Vue d'ensemble

Description

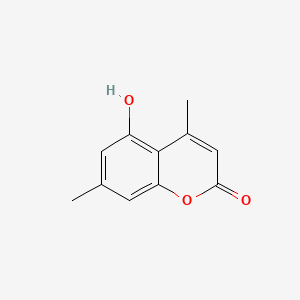

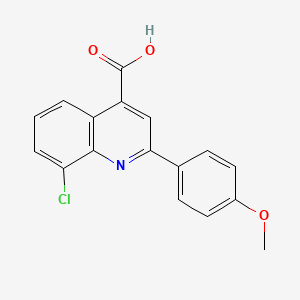

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.2 . The compound is also known by its IUPAC name, 5-hydroxy-4,7-dimethyl-2H-chromen-2-one .

Molecular Structure Analysis

The molecular structure of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one consists of a chromen-2-one core with hydroxy and methyl substituents at the 5, 4, and 7 positions . The InChI code for this compound is 1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 371.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm³ and a molar volume of 149.8±3.0 cm³ .Applications De Recherche Scientifique

Synthesis Methodologies

- A novel synthesis approach for derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, like 5-hydroxy-2,2-dimethyl-10-propyl-2H-pyrano[2,3-f]chromen-8-one, has been developed. This method provides easy access to key intermediates for asymmetric synthesis of complex compounds like calanolide A (Fox, Lennon, & Meek, 2002).

Biological Screening and Cytotoxic Activity

- Compounds including derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one have been synthesized and evaluated for selected biological screenings. Some derivatives showed significant cytotoxic and bactericidal activities, indicating potential medicinal applications (Khan et al., 2003).

Heterocyclization and Spectroscopy

- The heterocyclization of 4-hydroxy-3 - ((2-hydroxy-4,4-dimethyl-6-oxocyclohex1-en-1-yl) (aryl) methyl) -2H-chromen-2-ones was explored, yielding compounds with potential applications in various fields. These findings highlight the versatility and chemical reactivity of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivatives (Kostritskiy et al., 2020).

Antimicrobial and Antioxidant Properties

- Synthesis of coumarin derivatives, closely related to 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, showed that some compounds exhibit potent antimicrobial, antioxidant, and plant growth inhibition properties. These derivatives could be significant for pharmaceutical and agricultural applications (Khan et al., 2004).

Histamine Release Inhibitory Effects

- Derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one from Rhododendron dauricum were found to significantly inhibit histamine release from rat peritoneal mast cells. This discovery has implications in allergy and inflammation research (Iwata et al., 2004).

Antibacterial and Antioxidant Derivatives

- New derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one showed significant antibacterial activity against various strains and also exhibited varying degrees of antioxidant activity. These findings suggest potential uses in antimicrobial and antioxidant therapies (Al-ayed, 2011).

Structural and Spectroscopic Analysis

New Chemical Scaffold Discovery

- Research on expanding the chemical territory of 2,2-dimethyl-2H-chromene derivatives led to the discovery of new compounds exhibiting inhibitory effects on ANO1, a protein implicated in various carcinomas. This suggests potential therapeutic applications of these compounds in cancer treatment (Seo et al., 2020).

Photochromic Materials and Natural Products

- Studies involving chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, integral to photochromic materials and biologically active natural products, highlight the diverse applications of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and its derivatives in material science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).

Anticancer Drug Development

- Chemical shift assignment and molecular modeling studies of chromene derivatives, similar to 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, suggest their potential as leads for new anticancer drugs. This underscores the importance of such compounds in developing novel therapeutic agents (Santana et al., 2020).

Propriétés

IUPAC Name |

5-hydroxy-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLYYXMYNBADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212742 | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-4,7-dimethyl-2H-chromen-2-one | |

CAS RN |

6335-27-9 | |

| Record name | 5-Hydroxy-4,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6335-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the synthesis described in the paper?

A1: 5-hydroxy-4,7-dimethyl-2H-chromen-2-one serves as a crucial starting material in the multicomponent condensation reaction leading to the formation of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid []. This reaction, carried out in two steps, involves the initial interaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum's acid in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media [].

Q2: What information about the structural characterization of the final compound, derived from 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, is provided in the research?

A2: The researchers utilized various spectroscopic techniques to confirm the structure of the final compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These techniques included 1H-NMR, 13C-NMR spectroscopy, and high-resolution mass spectrometry []. These data collectively validated the successful synthesis and provided insights into the structural features of the synthesized compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)